4-Aminophenylsulfur Pentafluoride

Vue d'ensemble

Description

4-Aminophenylsulfur Pentafluoride is a useful research compound. Its molecular formula is C6H6F5NS and its molecular weight is 219.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Aminophenylsulfur Pentafluoride can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenylsulfur pentafluoride with reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reduction reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminophenylsulfur Pentafluoride undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are frequently used.

Coupling Reactions: Diazonium salts are typically used in the presence of acidic conditions.

Major Products Formed

Substitution Reactions: Products include halogenated and nitrated derivatives of this compound.

Oxidation and Reduction: Products include various oxidized and reduced forms of the compound.

Coupling Reactions: Azo compounds are the primary products formed from coupling reactions.

Applications De Recherche Scientifique

4-Aminophenylsulfur Pentafluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the development of fluorescent probes and labeling agents for biological studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug discovery.

Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science

Mécanisme D'action

The mechanism of action of 4-Aminophenylsulfur Pentafluoride involves its interaction with specific molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The amino group allows for the formation of hydrogen bonds and other interactions, making it a versatile compound in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenylsulfur Pentafluoride: Similar structure but with a nitro group instead of an amino group.

4-Chlorophenylsulfur Pentafluoride: Contains a chlorine atom instead of an amino group.

4-Methylphenylsulfur Pentafluoride: Features a methyl group in place of the amino group.

Uniqueness

4-Aminophenylsulfur Pentafluoride is unique due to the presence of both the amino group and the pentafluorosulfanyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. The high electronegativity of the pentafluorosulfanyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .

Activité Biologique

4-Aminophenylsulfur pentafluoride (CAS: 2993-24-0) is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

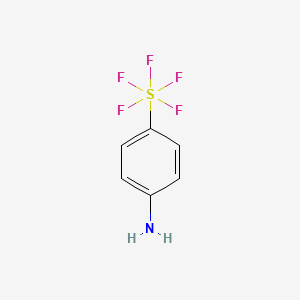

This compound has the molecular formula CHFNS and a molar mass of 219.17 g/mol. The compound crystallizes as white needles with a melting point of 64 °C. Its structure features a sulfur atom bonded to five fluorine atoms (SF) and an amino group attached to a phenyl ring, contributing to its lipophilicity and electron-withdrawing properties, which are significant for biological interactions .

Synthesis

The synthesis of this compound involves several steps:

- Fluorination : The starting material, bis-(4-nitrophenyl)-disulfide, is fluorinated using silver difluoride in a solvent such as CFC113.

- Reduction : The resulting 4-nitrophenylsulfur pentafluoride is then reduced using hydrogen gas in an acidic ethanol solution with PtO as a catalyst.

- Purification : The product is extracted and purified through recrystallization techniques .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the central nervous system. It has been noted for its enhanced affinity for serotonin receptors (5-HT, 5-HT, and 5-HT), suggesting potential applications as an anorectic agent similar to fenfluramine .

Case Studies

- Serotonin Receptor Affinity : In studies comparing the binding affinities of various SF compounds, this compound demonstrated significantly higher affinities for serotonin receptors compared to its analogs, indicating its potential as a therapeutic agent in treating obesity and related disorders .

- Transport Mechanism Studies : Research involving transmembrane anion transporters has shown that compounds containing the SF group can facilitate chloride/nitrate exchange processes in lipid vesicles. In these experiments, this compound was evaluated for its efficiency in promoting chloride efflux, which is crucial for understanding its role in cellular transport mechanisms .

Toxicity and Safety

This compound is classified as harmful by inhalation, skin contact, or ingestion. It can cause irritation to the eyes, respiratory system, and skin . Proper safety measures should be taken when handling this compound, including the use of protective clothing and equipment.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHFNS |

| Molar Mass | 219.17 g/mol |

| Melting Point | 64 °C |

| pKa | 2.17 ± 0.10 (predicted) |

| Hazard Classification | Xi - Irritant |

| Risk Codes | R20/21/22; R36/37/38 |

Propriétés

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGZUHNSMNNSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381310 | |

| Record name | 4-Aminophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2993-24-0 | |

| Record name | 4-Aminophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminophenyl)sulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some key structural features of 4-Aminophenylsulfur Pentafluoride?

A1: this compound (C6H6F5NS) exhibits a roughly octahedral geometry around the sulfur atom. [] The axial S—F bond is slightly longer than the four equatorial S—F bonds. [] Additionally, the nitrogen atom is slightly out of plane with the benzene ring, deviating by 0.154 Å. [] This structural information provides valuable insight into the molecule's shape and potential reactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.